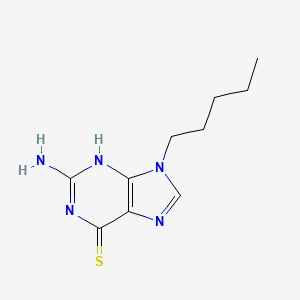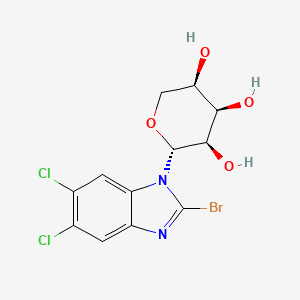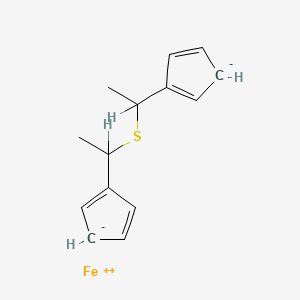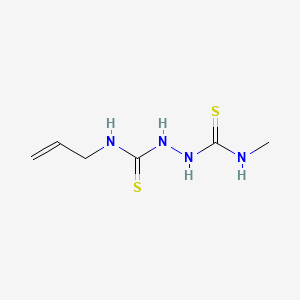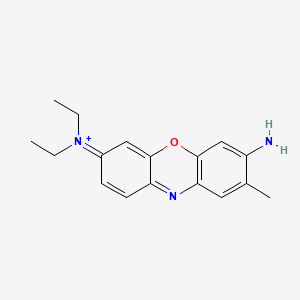
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brilliant cresyl blue(1+) is an organic cation that is phenoxazin-5-ium substituted by methyl, amino and diethylamino groups at positions 2, 3 and 7 respectively. The tetrachlorozincate salt salt is the histological dye 'brilliant cresyl blue'.
Scientific Research Applications
Near-Infrared Fluorophore for Living Cells Imaging
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium derivatives, specifically 2-Amino-7-(diethylamino)-3H-phenoxazin-3-one (ADPO), have been synthesized for application in near-infrared fluorescence imaging of living cells. ADPO, when excited with 590 nm light, exhibited near-infrared fluorescence (emission at 700 nm) and demonstrated enhanced fluorescence, low cytotoxicity, and excellent photo-stability in HeLa living cells imaging (Gao, Zhang, & Chen, 2017).
Anticancer Activity of Schiff Bases
Certain Schiff bases, including derivatives of 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium, have been studied for their anticancer properties. These compounds have shown promising results in cytotoxicity studies against cancer cell lines like HeLa and MCF-7, indicating potential use as chemotherapeutic agents (Uddin et al., 2020).
Antimalarial Agent Studies
Derivatives of 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium, such as SSJ-206, have been screened as in vivo antimalarial drug candidates. These compounds demonstrated high efficacy and are considered potential candidates for oral antimalarial drugs (Yang et al., 2009).
Functionalized Probes in Photophysical Studies
Derivatives of 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium have been used in the synthesis of functionalized probes for photophysical studies. These probes, when used in the covalent labeling of amino acids, exhibited long-wavelength emissions, highlighting their potential use in biochemical and photophysical research (Frade et al., 2007).
Dyeing Ability for Polypropylene Fabrics
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium salts have been synthesized and evaluated for their dyeing ability on polypropylene fabrics. These compounds, particularly those with diethylamino groups, showed suitable characteristics for dyeing polypropylene, a material typically challenging to color (Segi & Yoshida, 2021).
properties
Product Name |
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium |
|---|---|
Molecular Formula |
C17H20N3O+ |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium |
InChI |
InChI=1S/C17H19N3O/c1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14/h6-10,18H,4-5H2,1-3H3/p+1 |
InChI Key |
NQQCVCPUFMNZCE-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B1226830.png)
![2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1226831.png)
![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)
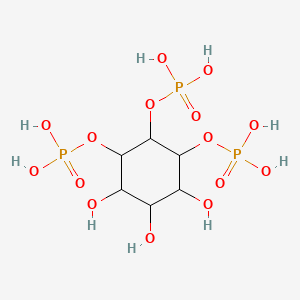
![2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione](/img/structure/B1226836.png)
![3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid](/img/structure/B1226837.png)
![4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B1226840.png)
![4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide](/img/structure/B1226841.png)
![[[2-[(4,5-dimethyl-2-thiazolyl)amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester](/img/structure/B1226842.png)
![N-(3,4-dimethylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1226844.png)
